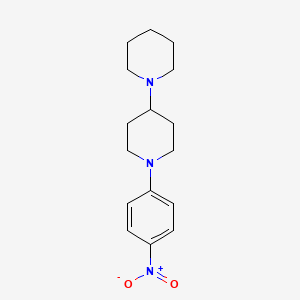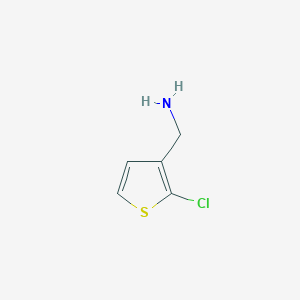
Tetraphenylene
Übersicht
Beschreibung
Tetraphenylene, also known as tetrabenzocyclooctatetraene or tetrabenzo [8]annulene, is an organic compound with the chemical formula C₂₄H₁₆. It belongs to the class of polycyclic aromatic hydrocarbons and is a tetramer of benzyne. This compound is characterized by its unique non-planar, saddle-shaped structure, which consists of a central eight-membered ring formed by the ortho-annulation of four benzene rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylene can be synthesized through various methods, including the dimerization of biphenylenes and the cycloaddition of triynes. One notable method involves the catalytic and enantioselective synthesis based on a [2 + 2 + 2] cycloaddition of triynes, which yields this compound derivatives with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions to construct heterocyclic this compound derivatives. These methods allow for the efficient synthesis of multi-substituted tetraphenylenes with three-dimensional topology .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in reactions that form chiral and asymmetric products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, triynes, and various oxidizing and reducing agents. The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound include chiral this compound derivatives, liquid crystalline materials, and organic light-emitting diodes.
Wissenschaftliche Forschungsanwendungen
Tetraphenylene and its derivatives have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which tetraphenylene exerts its effects is primarily related to its unique non-planar, saddle-shaped structure. This structure allows for specific molecular interactions and pathways, making it an effective catalyst in asymmetric reactions. The molecular targets and pathways involved include the central eight-membered ring and the ortho-annulated benzene rings, which facilitate the formation of chiral and asymmetric products .
Vergleich Mit ähnlichen Verbindungen
- Tetraphenylethene
- Cyclooctatetraene
- Benzyne
Comparison: Tetraphenylene is unique among similar compounds due to its non-planar, saddle-shaped structure, which imparts distinct chemical properties and reactivity. Unlike tetraphenylethene and cyclooctatetraene, this compound’s structure allows for the formation of chiral and asymmetric products, making it particularly valuable in asymmetric catalysis and the synthesis of chiral compounds .
Eigenschaften
IUPAC Name |
tetraphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQYWNARBMKMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993140 | |
| Record name | Tetraphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212-74-8, 7234-88-0 | |
| Record name | Tetraphenylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000212748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPHENYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887R8CZW6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenoic acid, 3-[4-(ethylamino)-2-(phenylamino)-5-pyrimidinyl]-, ethyl ester, (2E)-](/img/structure/B3251747.png)

![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)
![5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3251773.png)








